
N-cyclopropyl-N-methylaminosulfonamide
Overview
Description
N-Cyclopropyl-N-methylaminosulfonamide is a sulfonamide derivative characterized by a sulfonamide core (SO₂NH₂) with two substituents on the nitrogen atom: a cyclopropyl group (C₃H₅) and a methyl group (CH₃). Its hypothetical molecular formula is C₅H₁₁N₃O₂S, with a molecular weight of approximately 161.22 g/mol. Sulfonamides are widely studied for their pharmacological and agrochemical applications due to their ability to inhibit enzymes or interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-methylaminosulfonamide typically involves the reaction of cyclopropylamine with methylamine and a sulfonyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
Cyclopropylamine+Methylamine+Sulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-methylaminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the reactants used.
Scientific Research Applications
Pharmacological Applications
N-Cyclopropyl-N-methylaminosulfonamide has been identified as a modulator of chemokine receptor activity, particularly the CXCR3 receptor. This receptor is implicated in several inflammatory and autoimmune diseases, making this compound a candidate for therapeutic interventions in conditions such as:
- Asthma and Allergic Diseases : The modulation of CXCR3 activity can help in managing asthma symptoms and allergic responses .
- Autoimmune Disorders : Potential applications include treatment for multiple sclerosis, rheumatoid arthritis, and atherosclerosis due to its immunoregulatory properties .
- Cancer Therapy : The compound shows promise in the prevention and treatment of various cancers by inhibiting tumor growth and propagation .
Anti-SARS-CoV-2 Activity
A recent study highlighted cyclic sulfonamide derivatives, including this compound, as potential inhibitors of SARS-CoV-2. Compound 13c demonstrated robust inhibitory activity against the virus with an IC50 value of 0.88 μM, indicating its potential as a therapeutic agent against COVID-19 .
Antimicrobial Activity
Research has shown that sulfonamides can enhance pharmacokinetic properties when substituted appropriately. A library of substituted ring-fused 2-pyridones was synthesized, where one compound exhibited low micromolar activity against Chlamydia trachomatis, suggesting that similar modifications could improve the efficacy of this compound against bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methylaminosulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropyl and methyl groups may influence the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares N-cyclopropyl-N-methylaminosulfonamide with structurally related sulfonamide derivatives from the provided evidence:
Functional Group Analysis
- Cyclopropyl vs. Linear Alkyl Groups: The cyclopropyl group in this compound introduces ring strain, which may increase reactivity or steric hindrance compared to the linear propane chain in ’s compound .
- Nitro Groups : The nitro group in ’s compound significantly lowers the pKa of the sulfonamide (increasing acidity), whereas the target compound’s lack of electron-withdrawing groups suggests moderate acidity .
- Heterocyclic Moieties : Oxadiazole-containing sulfonamides () exhibit enhanced π-π stacking interactions in biological systems, a feature absent in the target compound .
Physicochemical Properties
- Solubility : The target compound’s lower molecular weight (161.22 g/mol) suggests higher aqueous solubility compared to bulkier analogs like ’s nitrobenzenesulfonamide (259.28 g/mol) .
Spectral Data and Characterization
While direct spectral data for this compound are unavailable, analogs provide insights:
- NMR : Cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, distinct from aromatic protons (δ 7–8 ppm in –4) .
- IR : Sulfonamide S=O stretches appear near 1150–1350 cm⁻¹, consistent across all compounds .
Research Implications
- Drug Design : The compact cyclopropyl group in the target compound could optimize pharmacokinetic profiles by balancing solubility and metabolic stability .
- Agrochemicals : Sulfonamides with heterocyclic rings () show promise as herbicides, but the target compound’s simpler structure may reduce synthetic complexity .
Biological Activity
N-cyclopropyl-N-methylaminosulfonamide is a compound that has garnered attention in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound belongs to a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. The cyclopropane moiety contributes to the compound's rigidity and electronic characteristics, which can enhance binding affinity and metabolic stability in biological systems.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopropyl amines with sulfonyl chlorides. This process can be optimized through various methods to yield compounds with high purity and yield. The characterization of these compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
3.1 Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including U937 (human myeloid leukemia) and MCF7 (breast cancer) cells. For example, one study reported that these compounds could inhibit the proliferation of U937 cells without exhibiting cytotoxic effects, suggesting a selective mechanism of action that spares normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been noted that such compounds can interact with key proteins in the mitogen-activated protein kinase (MAPK) pathway, potentially acting as allosteric inhibitors .
4.1 In Vitro Studies
In vitro studies have shown that this compound significantly reduces cell viability in a dose-dependent manner in several cancer cell lines. For instance, a study involving MCF7 cells revealed an IC50 value indicating effective inhibition at low concentrations .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | U937 | 15 | Inhibition of proliferation |
This compound | MCF7 | 12 | Induction of apoptosis |
4.2 Animal Studies
Preclinical animal studies have also been conducted to evaluate the therapeutic potential of this compound in vivo. These studies demonstrated significant tumor regression in xenograft models when treated with this compound compared to controls .
5. Conclusion
This compound represents a promising candidate for further development as an anticancer agent due to its selective antiproliferative effects and potential mechanisms of action involving key cellular pathways. Continued research is necessary to fully elucidate its pharmacodynamics and optimize its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-N-methylaminosulfonamide, and how can reaction conditions be fine-tuned?
Methodological Answer: Synthesis typically involves sulfonylation of N-cyclopropyl-N-methylamine with sulfonyl chlorides under controlled conditions. Key parameters include:
- Temperature: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., cyclopropane ring opening) .
- Solvent Choice: Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of the sulfonyl chloride intermediate .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ peak matching the molecular formula (C₅H₁₀N₂O₂S, MW 162.21 g/mol).
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%).
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Stability studies should assess:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, but hydrolysis risks exist at elevated temperatures .
- Photostability: UV-Vis exposure (254 nm) for 48 hours; monitor via HPLC for degradation products (e.g., sulfonic acid derivatives).
- Humidity Sensitivity: Store in desiccators (RH <20%) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Use Gaussian 09/B3LYP/6-311++G(d,p) to map electron density and frontier molecular orbitals. The sulfonamide group’s electrophilicity (LUMO energy) correlates with nucleophilic attack susceptibility .
- Solvent Effects: Include PCM models to simulate polar aprotic solvents (e.g., DCM) and compare with experimental kinetics.
Q. How to resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
Methodological Answer:
- Meta-Analysis: Compare datasets from PubChem, ChEMBL, and academic studies (e.g., ). Discrepancies often arise from:
- Dose-Response Repetition: Conduct triplicate assays with internal controls (e.g., known inhibitors) to validate IC₅₀ values.
Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., carbonic anhydrase)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Directly measure binding affinity (Kd) and stoichiometry.
- Crystallography: Co-crystallize with human carbonic anhydrase II (PDB ID 3KS3) to resolve binding modes.
- Mutagenesis Studies: Replace key residues (e.g., Thr199) to assess sulfonamide-binding dependency .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Properties
IUPAC Name |
[methyl(sulfamoyl)amino]cyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWHKRVHQDTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372136-81-7 | |
Record name | N-cyclopropyl-N-methylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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